molecular formula C24H28ClN7O3S B588416 Dasatinib Carboxylic Acid Ethyl Ester CAS No. 910297-62-0

Dasatinib Carboxylic Acid Ethyl Ester

Cat. No.: B588416
CAS No.: 910297-62-0
M. Wt: 530.044
InChI Key: LTKNTZZGCSNLFZ-UHFFFAOYSA-N
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Description

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.

Mechanism of Action

Target of Action

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

This compound, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .

Biochemical Pathways

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by this compound leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .

Action Environment

The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification of dasatinib carboxylic acid. One common method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Another kinase inhibitor used in cancer treatment.

    Patellamide A: A cyclic peptide with anticancer properties.

    Ixabepilone: A microtubule inhibitor used in chemotherapy.

    Epothilone: A class of microtubule-stabilizing agents.

Uniqueness

Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNTZZGCSNLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728430
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-62-0
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1) (0.20 g, 0.51 mmol) and 1-(ethoxycarbonylmethyl)piperazine (3) (0.17 g, 1.01 mmol) in 4 mL of EtOH was heated with a CEM Discover® microwave at 250 W, Pmax 150° C. for 45 min. The resulting mixture was treated with EtOH (6 mL) and then stirred at rt for 1 h. The solid was collected on a filter to give 0.24 g of ethyl 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate (4) (89% yield). HPLC>99% pure (Rt 2.517 min); LC/MS (ES+) 530/532 (M+H, 100); 1H NMR (DMSO-d6) δ 11.48 (s, 1H), 9.86 (s, 1H), 8.22 (s, 1H), 7.40 (m, 1H), 7.28 (m, 2H), 6.06 (s, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.53 (s, 4H ??), 3.29 (s, 2H), 2.59 (t, J=4.6 Hz, 4H), 2.41 (s, 3H), 2.24 (s, 3H), 1.20 (t, J=7.1 Hz, 3H); Anal. Calcd for C24H28ClN7O3S: C, 54.38; H, 5.32; Cl, 6.69; N, 18.50; S, 6.05. Found: C, 54.24; H, 5.16; Cl, 6.80; N, 18.59; S, 6.09.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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